REACTION_CXSMILES
|
[C:1]([O:9][CH3:10])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:11][C:12](C)([CH3:15])[CH2:13]O.O>C1(C)C=CC=CC=1>[CH3:13][C:12]1([CH3:15])[CH2:10][O:9][C:1]([C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[N:11]1
|
Name
|
|
Quantity
|
69 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OC
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo, 300 ml of water
|
Type
|
ADDITION
|
Details
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added
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution extracted with 3×300 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying of the organic phase over magnesium sulphate and evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a red oil which
|
Type
|
FILTRATION
|
Details
|
was filtered through silica gel (eluent: methanol/ether=1/19)
|
Type
|
CUSTOM
|
Details
|
Removal of solvents in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil, 86
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1(N=C(OC1)C=1C=NC=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |